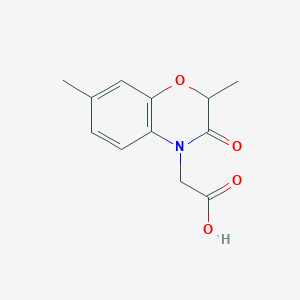
4-(Pyridin-3-yloxy)benzenesulfonic acid
Übersicht
Beschreibung
4-(Pyridin-3-yloxy)benzenesulfonic acid is a biochemical used for proteomics research . It has a molecular formula of C11H9NO4S and a molecular weight of 251.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO4S/c13-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-12-8-10/h1-8H, (H,13,14,15) .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a storage temperature of room temperature .Wissenschaftliche Forschungsanwendungen
Polymerization Catalysts
4-(Pyridin-3-yloxy)benzenesulfonic acid has been found to play a role in the formation of palladium-based polymerization catalysts. In a study, the reaction of certain phosphanyl benzenesulfonic acids with palladium(II) led to the formation of catalysts capable of homopolymerizing ethylene and copolymerizing ethylene with acrylates or norbornenes, demonstrating its utility in polymer chemistry (Skupov et al., 2007).
Catalysis in Alcohol Oxidation
In another research, sulfonated Schiff base copper(II) complexes, which include this compound derivatives, were synthesized and used as catalysts for the selective oxidation of alcohols. These complexes showed efficiency and selectivity in oxidizing primary and secondary alcohols under specific conditions (Hazra et al., 2015).
Photophysicochemical Properties
The compound was also explored in the synthesis of novel zinc(II) phthalocyanine derivatives. These derivatives, including this compound, were examined for their photophysical and photochemical properties, revealing potential applications in photocatalytic processes (Öncül et al., 2021).
Synthesis and Structural Studies
Further studies include the synthesis and structural investigation of novel compounds involving this compound derivatives. These investigations provide insights into the molecular structures and potential applications of these compounds in various chemical processes, such as antimicrobial activity and molecular docking studies (Elangovan et al., 2021).
Selective Luminescent Sensors
Lanthanide-Metal Organic Frameworks (Ln-MOFs) incorporating this compound have been developed as selective multi-responsive luminescent sensors. These MOFs have shown the ability to detect nitrobenzene derivatives-based explosives and certain metal ions, highlighting their potential in sensing applications (Zhang et al., 2018).
Photovoltaic Studies
The compound has also been utilized in the synthesis of dinuclear Cu(I) complexes for photovoltaic studies. These complexes, involving this compound derivatives, showed moderate power conversion efficiency in dye-sensitized solar cells, indicating its potential in solar energy applications (Jayapal et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This suggests potential future directions for research involving 4-(Pyridin-3-yloxy)benzenesulfonic acid.
Eigenschaften
IUPAC Name |
4-pyridin-3-yloxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-12-8-10/h1-8H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUSGPLCKNQLQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285024 | |
| Record name | 4-(3-Pyridinyloxy)benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000340-09-9 | |
| Record name | 4-(3-Pyridinyloxy)benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Pyridinyloxy)benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1421576.png)

![4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421580.png)
![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine](/img/structure/B1421582.png)
![3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1421583.png)
![Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate](/img/structure/B1421584.png)

![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B1421587.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide](/img/structure/B1421589.png)

![4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421591.png)
![4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421592.png)